![molecular formula C20H26N2O3S B3934465 N-[2-(dimethylamino)ethyl]-N-(2-methylbenzyl)-4-(methylsulfonyl)benzamide](/img/structure/B3934465.png)
N-[2-(dimethylamino)ethyl]-N-(2-methylbenzyl)-4-(methylsulfonyl)benzamide
Overview
Description
N-[2-(dimethylamino)ethyl]-N-(2-methylbenzyl)-4-(methylsulfonyl)benzamide, also known as DMXB-A, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMXB-A is a selective agonist of the α7 nicotinic acetylcholine receptor (α7nAChR), a protein found in the central nervous system.
Scientific Research Applications
N-[2-(dimethylamino)ethyl]-N-(2-methylbenzyl)-4-(methylsulfonyl)benzamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. N-[2-(dimethylamino)ethyl]-N-(2-methylbenzyl)-4-(methylsulfonyl)benzamide has also been investigated for its potential as a treatment for depression, anxiety, and addiction.
Mechanism of Action
N-[2-(dimethylamino)ethyl]-N-(2-methylbenzyl)-4-(methylsulfonyl)benzamide selectively activates the α7nAChR, a protein found in the central nervous system that plays a crucial role in cognitive function, memory, and neuroprotection. Activation of the α7nAChR by N-[2-(dimethylamino)ethyl]-N-(2-methylbenzyl)-4-(methylsulfonyl)benzamide leads to the release of various neurotransmitters, including acetylcholine, dopamine, and glutamate, which are involved in learning, memory, and reward.
Biochemical and Physiological Effects
N-[2-(dimethylamino)ethyl]-N-(2-methylbenzyl)-4-(methylsulfonyl)benzamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. It has also been found to reduce anxiety and depression-like behavior in animal models of these disorders. N-[2-(dimethylamino)ethyl]-N-(2-methylbenzyl)-4-(methylsulfonyl)benzamide has been shown to increase the release of acetylcholine, dopamine, and glutamate, which are involved in learning, memory, and reward.
Advantages and Limitations for Lab Experiments
N-[2-(dimethylamino)ethyl]-N-(2-methylbenzyl)-4-(methylsulfonyl)benzamide has several advantages for lab experiments, including its selectivity for the α7nAChR, its ability to cross the blood-brain barrier, and its long half-life. However, N-[2-(dimethylamino)ethyl]-N-(2-methylbenzyl)-4-(methylsulfonyl)benzamide has several limitations, including its high cost, limited availability, and potential toxicity at high doses.
Future Directions
For N-[2-(dimethylamino)ethyl]-N-(2-methylbenzyl)-4-(methylsulfonyl)benzamide research include investigating its potential as a treatment for neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease, as well as its potential as a treatment for addiction and other psychiatric disorders. Researchers may also investigate the use of N-[2-(dimethylamino)ethyl]-N-(2-methylbenzyl)-4-(methylsulfonyl)benzamide as a tool for studying the role of the α7nAChR in various physiological and pathological processes.
properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-[(2-methylphenyl)methyl]-4-methylsulfonylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S/c1-16-7-5-6-8-18(16)15-22(14-13-21(2)3)20(23)17-9-11-19(12-10-17)26(4,24)25/h5-12H,13-15H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYZVUTMNVVJUCD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN(CCN(C)C)C(=O)C2=CC=C(C=C2)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(dimethylamino)ethyl]-N-(2-methylbenzyl)-4-(methylsulfonyl)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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